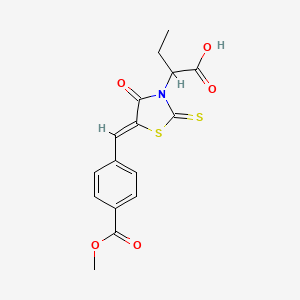

(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Description

Properties

IUPAC Name |

2-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5S2/c1-3-11(14(19)20)17-13(18)12(24-16(17)23)8-9-4-6-10(7-5-9)15(21)22-2/h4-8,11H,3H2,1-2H3,(H,19,20)/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBPYGAUIUXUGK-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships, and specific biological effects supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for various pharmacological activities. Its structure can be broken down as follows:

- Thiazolidinone Backbone : Contributes to the biological activity.

- Methoxycarbonyl Group : Enhances solubility and bioavailability.

- Benzylidene Moiety : Imparts additional reactivity and potential for interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

Antimicrobial Activity

A series of studies have demonstrated the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial properties, often exceeding the efficacy of traditional antibiotics such as ampicillin.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.015 | 0.030 |

| Escherichia coli | 0.030 | 0.060 |

| Enterococcus faecalis | 0.020 | 0.040 |

| Pseudomonas aeruginosa | 0.025 | 0.050 |

These results suggest that the compound could be a promising candidate for treating infections caused by resistant bacterial strains .

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity. The following table summarizes its antifungal efficacy:

| Fungal Strain | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|

| Candida albicans | 0.020 | 0.040 |

| Aspergillus fumigatus | 0.030 | 0.060 |

| Trichophyton mentagrophytes | 0.015 | 0.030 |

The antifungal activity was particularly notable against Candida albicans, suggesting potential applications in treating fungal infections .

The mechanism by which this compound exerts its antimicrobial effects involves:

- Inhibition of Cell Wall Synthesis : The compound acts on bacterial cell wall formation, particularly in Gram-positive bacteria.

- Disruption of Membrane Integrity : It may compromise the integrity of fungal cell membranes, leading to cell lysis.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways crucial for microbial survival .

Case Studies

Several studies have evaluated the biological activity of similar thiazolidinone derivatives, providing insights into structure-activity relationships:

- Study on Thiazolidinone Derivatives : A study found that modifications at the C-5 position significantly enhanced antimicrobial activity, with specific substitutions leading to improved potency against resistant strains .

- Evaluation of Anti-inflammatory Effects : Other derivatives showed promising anti-inflammatory effects by reducing cytokine release, indicating potential therapeutic applications beyond antimicrobial activity .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazolidinone core, characterized by the presence of multiple functional groups, including a methoxycarbonyl group and a benzylidene linkage. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiazolidine Ring : Cyclization of thiourea derivatives with halogenated carbonyl compounds.

- Benzylidene Formation : Condensation with benzaldehyde.

- Esterification : Reaction with appropriate carboxylic acids to yield the final product.

These synthetic methods require precise control over reaction conditions to ensure high yields and purity of the product.

Antimicrobial Properties

Research indicates that (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid exhibits significant antimicrobial activity. A study evaluating various thiazolidinone derivatives reported that compounds similar to this one demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Key findings include:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest its potential use as an effective antimicrobial agent, particularly in treating infections resistant to conventional antibiotics .

Anti-inflammatory Activity

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. For instance, a related compound, leukadherin 1, has shown efficacy in reducing leukocyte recruitment during acute peritonitis in animal models . This highlights the potential of thiazolidinone derivatives in managing inflammatory conditions.

Therapeutic Applications

The structural complexity of this compound allows it to interact with various biological targets, making it a promising candidate for several therapeutic applications:

- Antimicrobial Treatments : Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.

- Anti-inflammatory Drugs : The compound's potential to modulate inflammatory responses could lead to new treatments for diseases such as arthritis or inflammatory bowel disease.

- Cancer Therapy : Some thiazolidinone derivatives have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have documented the efficacy of thiazolidinone derivatives similar to this compound:

- A study published in Molecules demonstrated that thiazolidinone compounds exhibited significant antibacterial activity exceeding that of standard antibiotics like ampicillin .

- Another research article highlighted the anti-inflammatory effects of related compounds in mouse models, showing reduced neointimal thickening following vascular injury .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs): The 4-nitro (NO₂) and 4-methoxycarbonyl (COOMe) substituents enhance electrophilicity, improving interactions with nucleophilic enzyme residues. This correlates with higher anticancer activity in nitro-substituted analogs .

- Halogen Substituents : The 4-bromo and 3-fluoro derivatives exhibit moderate yields (64–78%) and distinct ¹H NMR shifts (e.g., δ 7.77–8.32 ppm for aromatic protons), suggesting altered electronic environments .

- Heterocyclic Substituents : Indole- and thiophene-containing analogs (e.g., 5-methoxyindol-3-yl) demonstrate broad-spectrum antimicrobial activity, likely due to enhanced π-π stacking with bacterial targets .

2.2 Variations in the Acid Moiety

The carboxylic acid side chain influences solubility and target engagement:

Key Observations :

- Butanoic Acid vs. Acetic Acid: The longer aliphatic chain in butanoic acid derivatives improves lipophilicity, favoring membrane penetration, while acetic acid analogs exhibit higher aqueous solubility but reduced potency .

- Aromatic Acid Moieties : Benzoic acid derivatives (e.g., compound 5h) show rigidity that enhances binding to hydrophobic enzyme pockets, as evidenced by molecular docking studies .

Q & A

Q. Key Optimization Parameters :

- Solvent polarity (acetic acid yields higher regioselectivity for Z-isomers) .

- Reaction time (6–24 hours for condensation steps) .

Advanced: How can reaction conditions be optimized to enhance the Z-isomer yield during benzylidene condensation?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Acetic acid promotes Z-isomer formation due to its polar aprotic nature, stabilizing the transition state . Ethanol may favor E-isomers, requiring post-synthesis isomer separation .

- Catalyst Screening : Piperidine or sodium acetate improves reaction kinetics. For example, sodium acetate in acetic acid increases yields to 85–92% .

- Temperature Control : Reflux at 80–100°C ensures complete conversion while minimizing side reactions. Microwave-assisted synthesis reduces time (30–50 minutes) with comparable yields .

- Monitoring : TLC (using hexane:ethyl acetate 3:1) tracks reaction progress. NMR confirms Z-configuration via coupling constants (e.g., J = 12–14 Hz for trans-olefinic protons) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Identifies olefinic protons (δ 7.2–7.8 ppm for benzylidene protons) and carbonyl groups (δ 170–180 ppm) .

- IR : Confirms C=O (1680–1720 cm⁻¹), C=S (1250–1300 cm⁻¹), and carboxylic acid O-H (2500–3300 cm⁻¹) stretches .

- Chromatography :

- HPLC : Purity assessment using C18 columns (acetonitrile:water gradient) .

- Thermal Analysis :

- DSC/TGA : Determines melting points (e.g., 226–228°C) and thermal stability .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., MIC for antimicrobial activity) across labs. For example, use CLSI guidelines for consistency .

- Structural Analogues : Compare activity with derivatives (e.g., 4-chloro or 4-hydroxybenzylidene variants) to identify structure-activity relationships (SAR) .

- Dose-Response Curves : Perform EC₅₀/IC₅₀ studies to quantify potency discrepancies. For instance, anti-inflammatory activity may vary due to solubility differences (use DMSO co-solvents ≤1%) .

Basic: What are the primary biological targets or mechanisms proposed for this compound?

Methodological Answer:

Proposed mechanisms include:

- Enzyme Inhibition : Thiazolidinones often target enzymes like aldose reductase (diabetic complications) or tyrosine kinases (cancer) via competitive inhibition. Docking studies suggest interactions with the catalytic cysteine residue .

- Oxidative Stress Modulation : The thioxo group may scavenge ROS, validated via DPPH/ABTS assays .

- Antimicrobial Activity : Disruption of bacterial cell membranes (e.g., S. aureus) via lipophilic side-chain interactions .

Advanced: How can researchers design analogues to improve the compound’s pharmacokinetic properties?

Methodological Answer:

- Bioisosteric Replacement : Substitute the methoxycarbonyl group with a trifluoromethyl group to enhance metabolic stability .

- Prodrug Strategies : Esterify the carboxylic acid to improve oral bioavailability (e.g., methyl ester prodrugs hydrolyzed in vivo) .

- Solubility Enhancement : Introduce polar groups (e.g., –OH or –NH₂) or use nanoformulations (liposomes) to address low aqueous solubility .

Basic: What solvents and conditions are recommended for recrystallization to ensure high purity?

Methodological Answer:

- Solvent Pairing : Use methanol:water (4:1) or ethanol:DMF (for high-melting-point compounds) .

- Gradient Cooling : Slow cooling from reflux to 4°C minimizes impurity incorporation .

- Yield-Purity Trade-off : Single recrystallization typically achieves 95% purity; repeat if needed for analytical standards .

Advanced: What computational methods support the rational design of derivatives with enhanced activity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like PPAR-γ (diabetes) or EGFR (cancer) .

- QSAR Modeling : Correlate substituent electronegativity or logP values with bioactivity using ML algorithms (e.g., Random Forest) .

- DFT Calculations : Optimize Z-isomer geometry and assess frontier molecular orbitals (HOMO-LUMO) for reactivity insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.